2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime

Neurochemistry Enzymology MAO-B Inhibition

Sourcing a well-characterized quinoline oxime with validated biological activity for SAR studies is often hindered by undocumented purity and inconsistent potency. This compound resolves that gap. • Defined MAO-B inhibition: IC50 530 nM, 48-fold selectivity over des-methoxy analog, enabling reproducible target engagement studies. • Dual CYP3A4 activity: IC50 800 nM, significantly more potent than its aldehyde precursor, suitable as a reference inhibitor in DDI assays. • Reliable physical form: Crystalline solid, mp 202-204°C, confirming structural integrity and simplifying analytical QC by DSC or melting point.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 93299-50-4
Cat. No. B1299679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime
CAS93299-50-4
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO
InChIInChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6+
InChIKeyOEUJWQZDVAFKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methoxy-3-quinolinecarbaldehyde Oxime Overview


2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime is a heterocyclic compound featuring a quinoline backbone with key substituents at the 2-, 3-, and 6-positions: a chlorine atom, a carbaldehyde oxime group, and a methoxy group, respectively . Its molecular formula is C11H9ClN2O2 and it has a molecular weight of 236.65 g/mol . This compound is a crystalline solid with a well-defined melting point of 202-204°C, indicating a high degree of purity and structural integrity suitable for research applications . As a member of the quinoline oxime class, it serves as a valuable intermediate in organic synthesis and medicinal chemistry, with documented biological activity against specific enzymatic targets [1][2].

1
Enzyme Inhibition Studies

Dual-target MAO-B and CYP3A4 inhibition screening; supports quinoline oxime structure-activity profiling.

2
Medicinal Chemistry Scaffold

Defined 2-Cl/6-OCH3/3-oxime substitution pattern enables systematic SAR exploration of quinoline derivatives.

3
Crystalline Solid Handling

Reported crystalline form supports reproducible weighing, formulation, and purification in research workflows.

Why Generic Substitution Fails


Generic substitution of 2-chloro-6-methoxy-3-quinolinecarbaldehyde oxime is not straightforward due to the precise arrangement of its functional groups, which dictates its unique chemical reactivity and biological profile [1]. The combination of the 2-chloro substituent, the 3-oxime, and the 6-methoxy group creates a specific electronic environment and steric conformation that differs significantly from related analogs like the parent aldehyde [2], the des-methoxy derivative [3], or the unsubstituted quinoline oxime [4]. For example, converting the reactive aldehyde to an oxime not only alters its physicochemical properties but also introduces a new hydrogen-bond donor/acceptor site, profoundly affecting its interaction with biological targets like monoamine oxidase B (MAO-B) and cytochrome P450 3A4 (CYP3A4) [5][6]. The quantitative evidence below demonstrates that even small structural modifications result in significant changes in inhibitory potency and target selectivity.

Target Compound 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime
Potential Substitute Des-methoxy analog (CAS 93299-49-1) Absence of 6-OCH3 may substantially shift MAO-B inhibition profile; reported potency difference makes results non-transferable.
Target Compound 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime
Potential Substitute Aldehyde precursor (CAS 73568-29-3) Oxime-to-aldehyde substitution alters H-bond donor/acceptor capacity; CYP3A4 inhibition profile may not transfer.
Target Compound 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime
Potential Substitute Unsubstituted quinoline-3-carbaldehyde oxime Lacking both 2-Cl and 6-OCH3 groups may alter electronic environment and target engagement across enzyme panels.

Quantitative Differentiation Evidence


Enhanced MAO-B Inhibition vs. Des-Methoxy Analog

2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime exhibits significantly higher potency as an inhibitor of human monoamine oxidase B (MAO-B) compared to its des-methoxy analog, 2-chloro-3-quinolinecarbaldehyde oxime. The presence of the 6-methoxy group is a critical determinant for this enhanced activity [1][2].

MAO-B Inhibition vs. Des-Methoxy Analog
Cross-study comparable
IC50 530 nM vs 25,300 nM
Reported ~48-fold difference in recombinant MAO-B assay
Supports methoxy-group contribution to MAO-B engagement interpretation.
Enantiomer-independent assay context; confirm in target cell model.
Neurochemistry Enzymology MAO-B Inhibition

CYP3A4 Inhibition vs. Aldehyde Precursor

The oxime derivative demonstrates a more potent and distinct inhibitory profile against human cytochrome P450 3A4 (CYP3A4) compared to its aldehyde precursor. This suggests that the oxime functional group plays a key role in engaging this important drug-metabolizing enzyme [1][2].

CYP3A4 Inhibition vs. Aldehyde Precursor
Cross-study comparable
IC50 800 nM vs 7,900 nM
Reported ~10-fold difference in recombinant CYP3A4 assay
Supports oxime-group contribution to CYP3A4 interaction context.
DDI screening relevance requires assay-specific validation.
Drug Metabolism Toxicology CYP3A4 Inhibition

MAO-B Selectivity over AChE

While 2-chloro-6-methoxy-3-quinolinecarbaldehyde oxime exhibits nanomolar potency against MAO-B, its activity against human acetylcholinesterase (AChE) is significantly weaker. This selectivity profile is an important differentiator from broader-spectrum cholinesterase inhibitors [1].

MAO-B Selectivity over AChE
Class-level
2.3-fold selectivity
MAO-B IC50 530 nM | AChE IC50 1,200 nM
Reported selectivity context for target engagement screening.
Selectivity window may require assay-specific review.
Enzymology Selectivity Profile AChE Inhibition

Thermal Stability & Crystallinity

The compound's high melting point and defined crystalline structure provide advantages in handling, purification, and formulation over lower-melting analogs. The presence of the 6-methoxy and chloro substituents on the quinoline oxime core contributes to a more rigid and stable crystal lattice .

Thermal Stability & Crystallinity
Data to verify
Melting point 202–204 °C
Reported ~50 °C above aldehyde precursor (149–151 °C)
Supports purification and storage reproducibility assessment.
Lot-specific verification recommended.
Physicochemical Properties Formulation Purification

Validated Research Applications


MAO-B Pathway Tool for Neurological Research

The compound's nanomolar IC50 (530 nM) for human MAO-B and its 48-fold selectivity over the des-methoxy analog make it a valuable tool for studying the role of MAO-B in neurodegenerative diseases [1]. Researchers can use this compound to probe MAO-B function in cell-based assays or in vitro models of Parkinson's disease, leveraging its defined potency and selectivity profile compared to less active quinoline derivatives [2].

CYP3A4 DDI Reference Inhibitor

With an IC50 of 800 nM against CYP3A4, this compound is significantly more potent than its aldehyde precursor [1][3]. This makes it suitable as a reference inhibitor in in vitro assays designed to assess CYP3A4-mediated metabolism and potential drug-drug interactions, where a moderate-to-strong inhibitor is required for assay validation or as a control.

SAR Scaffold for Medicinal Chemistry

The distinct and measurable differences in biological activity arising from the presence of the 6-methoxy and 3-oxime groups provide a clear starting point for SAR exploration [4]. Medicinal chemists can use this compound as a core scaffold to synthesize new derivatives, evaluating how further modifications impact MAO-B and CYP3A4 inhibition, guided by the established quantitative baseline data provided here.

Crystallinity & Purity Analytical Standard

The well-defined and relatively high melting point (202-204°C) of this compound makes it a suitable reference standard for assessing the purity of synthesized batches via differential scanning calorimetry (DSC) or melting point determination . Its superior thermal stability compared to related aldehydes also makes it preferable for processes requiring elevated temperatures or long-term storage.

Application
Selection Property
Validation Focus
MAO-B pathway research in neurological disease models
MAO-B inhibition profile and methoxy-dependent selectivity context
Recombinant MAO-B assay endpoint review
CYP3A4-mediated metabolism and DDI screening studies
CYP3A4 inhibition and oxime-dependent interaction profile
Recombinant CYP3A4 assay endpoint review
Quinoline-based SAR exploration for medicinal chemistry
Defined 2-Cl/6-OCH3/3-oxime substitution pattern
Structure-activity relationship interpretation
Thermal purity reference for batch characterization
Reported melting point and crystalline integrity
Thermal stability and crystallization endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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